Introduction: The Significance of Heavy Tryptophan in Modern Research
Introduction: The Significance of Heavy Tryptophan in Modern Research
An In-Depth Technical Guide to L-Tryptophan-N-Fmoc (¹³C₁₁,¹⁵N₂) A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals
In the landscape of proteomics, metabolomics, and synthetic peptide chemistry, precision and accuracy are paramount. Stable isotope-labeled (SIL) amino acids have become indispensable tools, allowing researchers to trace metabolic fates, quantify proteins with exceptional accuracy, and probe complex biological systems.[][2] L-Tryptophan-N-Fmoc (¹³C₁₁,¹⁵N₂), a fully labeled analog of the standard Fmoc-protected tryptophan, represents a cornerstone of these advanced methodologies.
This guide provides an in-depth examination of its chemical structure, properties, and critical applications. We will move beyond simple data recitation to explore the causal relationships behind its use, offering field-proven insights for its successful implementation in demanding research and development environments. The core value of this molecule lies in its mass difference; being chemically identical to its unlabeled counterpart, it behaves identically in biological and chemical systems, yet its increased mass makes it unambiguously distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR).[][3]
Part 1: Core Molecular Profile and Physicochemical Properties
L-Tryptophan-N-Fmoc (¹³C₁₁,¹⁵N₂) incorporates the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino function, a critical feature for its use in iterative Solid-Phase Peptide Synthesis (SPPS).[][5] The isotopic labeling is comprehensive: all eleven carbon atoms are the heavy ¹³C isotope, and both nitrogen atoms are the heavy ¹⁵N isotope. This results in a total mass shift of +13 Daltons compared to the natural abundance molecule, a clean and significant separation for mass spectrometric analysis.[3][6]
Chemical Structure
The molecule's structure consists of the fluorenylmethoxycarbonyl (Fmoc) group attached to the alpha-nitrogen of the L-tryptophan amino acid. All carbons and nitrogens in the tryptophan moiety are heavy isotopes. Often, for synthetic applications, the indole ring's nitrogen is also protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions during synthesis.[][8]
Caption: Generalized structure of Fmoc-Trp(¹³C₁₁,¹⁵N₂)-OH.
Physicochemical Data Summary
The following table summarizes the key properties of the fully labeled L-Tryptophan and its common Fmoc-protected derivatives. Data is aggregated from authoritative chemical suppliers and databases.
| Property | Value | Source(s) |
| Chemical Formula | ¹³C₁₁H₁₂¹⁵N₂O₂ (for L-Tryptophan) | [9][10][11] |
| ¹³C₁₁¹²C₁₅H₂₀¹⁵N₂O₄ (for Fmoc-Trp-OH) | ||
| ¹³C₁₁¹²C₂₀H₃₀¹⁵N₂O₆ (for Fmoc-Trp(Boc)-OH) | [6] | |
| Molecular Weight | ~217.13 g/mol (for L-Tryptophan) | [9][10][11] |
| ~539.49 g/mol (for Fmoc-Trp(Boc)-OH) | [6] | |
| Exact Mass Shift | M+13 vs. unlabeled | [3][6] |
| CAS Number | 202406-50-6 (for L-Tryptophan-¹³C₁₁,¹⁵N₂) | [3][10][11] |
| Isotopic Purity | ≥99 atom % ¹³C; ≥98 atom % ¹⁵N | [3][6] |
| Chemical Purity | ≥97% (CP) | [6] |
| Appearance | White to off-white solid/powder | [3][6][12] |
| Storage Temperature | 2-8°C, desiccated | [6] |
Part 2: Core Applications & Methodologies
The utility of this compound is primarily centered on two powerful analytical techniques: Solid-Phase Peptide Synthesis for quantitative proteomics and direct use as an internal standard in mass spectrometry.
Application 1: Synthesis of Heavy Peptides for Quantitative Proteomics (SILAC & AQUA)
The gold standard for quantitative proteomics involves using stable isotope-labeled peptides as internal standards. Fmoc-Trp(¹³C₁₁,¹⁵N₂)-OH is a critical building block for synthesizing these peptides via Fmoc-based SPPS.[13][14] The synthesized heavy peptide is chemically identical to its endogenous, "light" counterpart, ensuring identical chromatographic behavior and ionization efficiency in the mass spectrometer. By spiking a known quantity of the heavy peptide into a complex biological sample, the light peptide can be precisely quantified by comparing their respective signal intensities.
Tryptophan's indole side chain is susceptible to modification (e.g., alkylation) under the acidic conditions used for final peptide cleavage from the resin.[15] To prevent this and ensure the synthesis of a pure product, the indole nitrogen is temporarily protected with an acid-labile group, most commonly Boc. The use of Fmoc-Trp(Boc)-OH is therefore highly recommended, especially in sequences containing other acid-sensitive residues like arginine.[8]
The following diagram and protocol outline the standard iterative cycle for incorporating a labeled amino acid into a growing peptide chain on a solid support.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
This protocol describes a single, manual coupling step on a 0.1 mmol scale. For automated synthesis, parameters are adjusted within the synthesizer's software.[14]
-
Preparation:
-
Ensure the peptidyl-resin from the previous cycle is in the reaction vessel and has been washed thoroughly with Dimethylformamide (DMF).
-
Prepare the amino acid solution: Dissolve 4 equivalents of Fmoc-Trp(Boc)-(¹³C₁₁,¹⁵N₂)-OH (e.g., ~0.22g for a 0.1 mmol synthesis) and 3.95 equivalents of an activator like HBTU in DMF. Add 8 equivalents of a non-nucleophilic base such as Diisopropylethylamine (DIPEA). Rationale: Pre-activation of the carboxylic acid is crucial for efficient peptide bond formation. HBTU is a common and effective activator, and DIPEA is a hindered base that facilitates activation without removing the Fmoc group.[5]
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group from the growing peptide chain.[16]
-
Drain the vessel and repeat the piperidine treatment for another 10-15 minutes. Rationale: A two-stage deprotection ensures complete removal of the Fmoc group, which is essential for preventing deletion sequences.
-
-
Washing:
-
Thoroughly wash the resin with DMF (at least 5-7 times) to completely remove residual piperidine.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection. Rationale: Residual base can neutralize the activated amino acid, inhibiting the coupling reaction. The Kaiser test validates the readiness of the resin for the next coupling step.
-
-
Coupling Reaction:
-
Add the prepared activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings, reaction time can be extended or a more potent coupling reagent like HATU may be used.[15]
-
Perform a Kaiser test. A negative result (clear/yellow beads) indicates the reaction has gone to completion. Rationale: This step forms the new peptide bond. Monitoring the reaction's completion is critical for maximizing the yield of the desired full-length peptide.
-
-
Final Wash:
-
Drain the reaction vessel and wash the resin thoroughly with DMF, followed by Dichloromethane (DCM), to prepare for the next cycle or final cleavage.
-
Application 2: Internal Standard for Direct Quantitation
For studies involving the quantitation of free L-Tryptophan, the fully labeled L-Tryptophan-(¹³C₁₁,¹⁵N₂) (without the Fmoc group) serves as an ideal internal standard.[17] It can be added at the very beginning of sample preparation (e.g., to plasma or cell lysate). Because it shares the same chemical properties as endogenous tryptophan, it experiences the same extraction losses and matrix effects during sample workup and analysis.[18] This co-analytical behavior allows for highly accurate and precise quantification, as the ratio of the light to heavy analyte remains constant regardless of sample loss.
Conclusion: An Enabling Tool for Precision Science
L-Tryptophan-N-Fmoc (¹³C₁₁,¹⁵N₂) is more than a mere chemical reagent; it is a precision tool that enables researchers to achieve levels of quantitative accuracy previously unattainable. Its robust application in the synthesis of heavy peptides for proteomics and its direct use as an internal standard in metabolomics and clinical diagnostics underscore its importance.[2][19] Understanding the principles behind its use—from the necessity of side-chain protection to the logic of the SPPS cycle—is key to leveraging its full potential. As research continues to demand greater sensitivity and accuracy, the role of such meticulously designed, isotopically labeled compounds will only continue to expand.
References
-
Webb, H. M., & Smith, T. J. (2007). A simple and economical method for the production of 13C,18O-labeled Fmoc-amino acids with high levels of enrichment: applications to isotope-edited IR studies of proteins. Organic letters, 9(24), 4935–4937. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16217284, L-Tryptophan-13C11,15N2. Available from: [Link]
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Mol-Instincts. (n.d.). Tryptophan: General Chemical Information. Available from: [Link]
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Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2016). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Available from: [Link]
-
ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Available from: [Link]
-
Gao, J., et al. (2021). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Standards for Clinical Mass Spectrometry. Available from: [Link]
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